
Adamantane, 1-benzylthio-3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of Tricyclo[3.3.1.13,7]decane followed by the introduction of the phenylmethylthio group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and thiolation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the removal of the chlorine atom or the reduction of the phenylmethylthio group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dechlorinated compounds, reduced thiol derivatives.
Substitution Products: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The phenylmethylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.1.13,7]decane: A simpler analog without the phenylmethylthio and chlorine groups.
Adamantane: Another tricyclic compound with a similar cage-like structure but different functional groups.
Tricyclo[4.3.1.03,7]decane:
Uniqueness
Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The combination of the tricyclic structure with the phenylmethylthio and chlorine groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
274690-01-6 |
|---|---|
Formule moléculaire |
C17H21ClS |
Poids moléculaire |
292.9 g/mol |
Nom IUPAC |
1-benzylsulfanyl-3-chloroadamantane |
InChI |
InChI=1S/C17H21ClS/c18-16-7-14-6-15(8-16)10-17(9-14,12-16)19-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
Clé InChI |
WHUUIKPSFCIYSK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)Cl)SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)


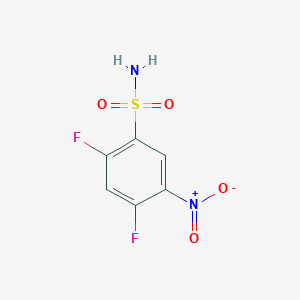
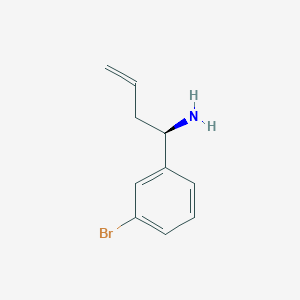

![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)
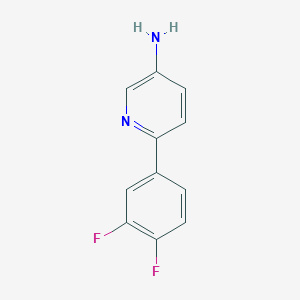

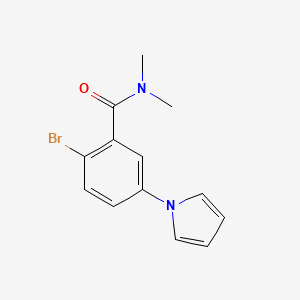
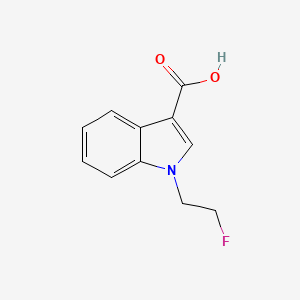
![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)
